An In-depth Technical Guide to 1-Bromo-4-methylisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Bromo-4-methylisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Bromo-4-methylisoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, a robust synthesis protocol, detailed structural elucidation, and its emerging significance in the synthesis of pharmacologically active agents.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 1-Bromo-4-methylisoquinoline, in particular, serves as a versatile intermediate. The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 1-position can influence the steric and electronic properties of the molecule, potentially enhancing target binding and selectivity.
Molecular Structure and Physicochemical Properties
1-Bromo-4-methylisoquinoline is a halogenated aromatic heterocyclic compound. Its molecular structure consists of a fused benzene and pyridine ring, forming the isoquinoline core, with a bromine atom substituted at the C4 position and a methyl group at the C1 position.
Molecular Formula: C₁₀H₈BrN[3]
Molecular Weight: 222.08 g/mol [4]
CAS Number: 104704-40-7[3]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [3] |
| Molecular Weight | 222.08 g/mol | [4] |
| Appearance | Not explicitly stated, likely a solid | |
| Boiling Point | 304.4 ± 22.0 °C (Predicted) | [3] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 3.2 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Synthesis of 1-Bromo-4-methylisoquinoline: A Methodological Approach
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of the 2-Alkynyl Benzyl Azide Precursor
This initial step involves the preparation of the necessary starting material. A suitable 2-alkynyl benzyl alcohol would be converted to the corresponding benzyl bromide, followed by azidation.
Step 2: Palladium-Catalyzed Cyclization and Bromination
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To a solution of the 2-alkynyl benzyl azide (1.0 eq) in acetonitrile (MeCN), add Palladium(II) bromide (PdBr₂, 0.05 eq), Copper(II) bromide (CuBr₂, 2.0 eq), and Lithium bromide (LiBr, 2.0 eq).
-
Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Bromo-4-methylisoquinoline.
Causality of Experimental Choices: The use of a palladium catalyst is crucial for facilitating the electrocyclic reaction that forms the isoquinoline ring.[5] Copper(II) bromide serves as a co-catalyst and a source of bromine for the C4-bromination.[5] Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Logical Workflow for Synthesis
Caption: Proposed synthesis workflow for 1-Bromo-4-methylisoquinoline.
Structural Elucidation: Spectroscopic Analysis
The definitive identification and structural confirmation of 1-Bromo-4-methylisoquinoline rely on a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a characteristic singlet for the methyl protons at the C1 position. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the quaternary carbons of the isoquinoline ring and the methyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A key feature will be the presence of two molecular ion peaks (M and M+2) of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the isoquinoline core.
Applications in Drug Development and Research
The 1-Bromo-4-methylisoquinoline scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino substituents.[8] This versatility is critical for exploring structure-activity relationships (SAR) in drug discovery programs.
Derivatives of the isoquinoline core have demonstrated a broad range of pharmacological activities, including:
-
Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory and Analgesic Effects: Certain isoquinoline derivatives have been investigated for their potential to alleviate inflammation and pain.[9]
-
Antimicrobial Activity: The isoquinoline scaffold is also found in compounds with antibacterial and antifungal properties.[2]
The ability to readily diversify the 1-Bromo-4-methylisoquinoline molecule makes it an attractive building block for generating libraries of novel compounds to be screened for these and other biological activities.
Signaling Pathway in Drug Discovery
Caption: Drug development workflow utilizing 1-Bromo-4-methylisoquinoline.
Safety and Handling
1-Bromo-4-methylisoquinoline should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
Harmful if swallowed.[10]
-
Causes skin irritation.[10]
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11]
Conclusion
1-Bromo-4-methylisoquinoline is a strategically important heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular structure and the reactivity of the bromine substituent make it an ideal starting material for the creation of diverse molecular libraries. The insights provided in this guide regarding its synthesis, characterization, and potential applications are intended to support researchers in their efforts to develop novel and effective therapeutic agents.
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1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem - NIH. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS | Journal of Population Therapeutics and Clinical Pharmacology. (2024-03-15). Available at: [Link]
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Bromo pattern in Mass Spectrometry - YouTube. (2023-12-02). Available at: [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023-06-03). Available at: [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (2021-03-22). Available at: [Link]
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4-Bromo-isoquinoline - Optional[ATR-IR] - Spectrum - SpectraBase. Available at: [Link]
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